methanone CAS No. 61170-77-2](/img/structure/B14590420.png)
[3-(Chloromethyl)oxiran-2-yl](cyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)oxiran-2-ylmethanone is a chemical compound that features an oxirane ring, a chloromethyl group, and a cyclohexyl group attached to a methanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)oxiran-2-ylmethanone typically involves the reaction of cyclohexylmethanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of 3-(Chloromethyl)oxiran-2-ylmethanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-(Chloromethyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions. Common acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Epoxide Ring Opening: Products include diols, amino alcohols, and hydroxy ethers.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
科学的研究の応用
3-(Chloromethyl)oxiran-2-ylmethanone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its reactive functional groups.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 3-(Chloromethyl)oxiran-2-ylmethanone involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in substitution reactions, further modifying the target molecules. These interactions can affect the function and activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Epichlorohydrin: Similar in structure due to the presence of an oxirane ring and a chloromethyl group.
Cyclohexylmethanone: Shares the cyclohexyl group and methanone functionality.
Chloromethyl Ketones: Compounds with a chloromethyl group attached to a ketone.
Uniqueness
3-(Chloromethyl)oxiran-2-ylmethanone is unique due to the combination of its functional groups, which provide a diverse range of reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
CAS番号 |
61170-77-2 |
|---|---|
分子式 |
C10H15ClO2 |
分子量 |
202.68 g/mol |
IUPAC名 |
[3-(chloromethyl)oxiran-2-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C10H15ClO2/c11-6-8-10(13-8)9(12)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |
InChIキー |
NCXODYWNWFHDGU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


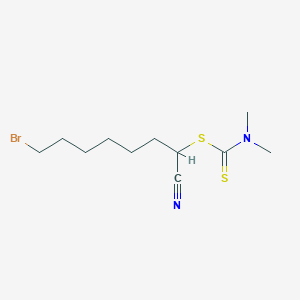
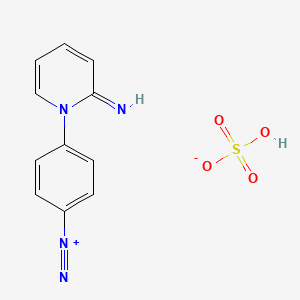
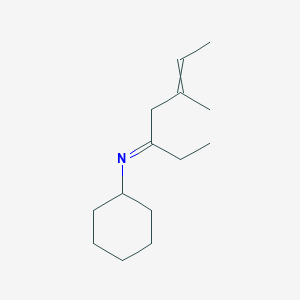
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
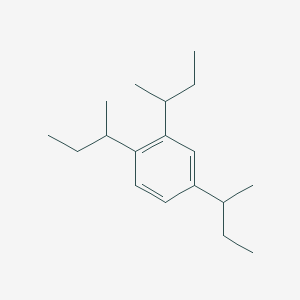
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)


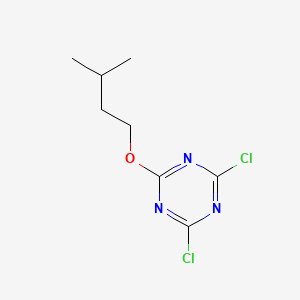
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)
